4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Overview
Description
4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound that features a piperazine ring and a dichlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic effects, including its role as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 4-(2,3-Dichlorophenyl)piperazin-1-ium picrate
Uniqueness
4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to its specific structural features, such as the combination of a piperazine ring and a dichlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
4-((2,3-Dichlorophenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid (CAS Number: 900011-61-2) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring and a dichlorophenyl group, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
The molecular formula of this compound is C14H17Cl2N3O3, with a molecular weight of 346.2 g/mol . The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action for this compound involves its interaction with specific receptors or enzymes within biological pathways. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors, leading to various biological effects. However, detailed investigations are needed to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that several related compounds showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The disk diffusion method was used for screening, revealing that some derivatives possess high antimicrobial activity, while others showed moderate effects .
Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
---|---|---|---|
Compound A | High | Moderate | Moderate |
Compound B | Moderate | High | High |
Compound C | Moderate | Moderate | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. In vitro studies indicated that at certain concentrations, the compound did not exhibit significant cytotoxic effects on mammalian cell lines, suggesting a favorable safety margin for potential therapeutic use .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its derivatives:
-
Antimicrobial Screening :
A comprehensive study assessed various derivatives for antimicrobial efficacy. The results showed that specific structural modifications enhanced activity against pathogenic strains, indicating the importance of chemical structure in determining biological effects . -
Pharmacological Investigations :
Investigations into the pharmacological properties revealed that certain analogs displayed promising results in inhibiting specific enzyme activities linked to disease pathways. This suggests potential applications in treating conditions such as infections or inflammatory diseases . -
Synthesis and Structure-Activity Relationship :
Research into the synthesis of related compounds has highlighted the significance of structural modifications on biological activity. This includes alterations in substituents on the piperazine ring or changes in the dichlorophenyl group, which can dramatically influence the pharmacological profile .
Properties
IUPAC Name |
4-(2,3-dichloroanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O3/c15-9-2-1-3-10(13(9)16)18-12(20)8-11(14(21)22)19-6-4-17-5-7-19/h1-3,11,17H,4-8H2,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVDVDXAMZMABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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